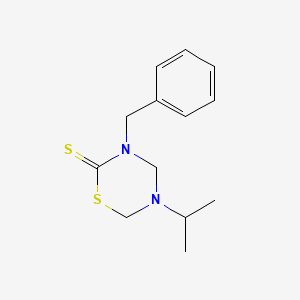

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione

Vue d'ensemble

Description

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is a chemical compound belonging to the group of thiadiazinanes. It has the molecular formula C13H18N2S2 and a molecular weight of 266.425 g/mol This compound is known for its unique structure, which includes a thiadiazine ring with benzyl and isopropyl substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.

Analyse Des Réactions Chimiques

Hydrolysis and Bioactivation Pathways

The thione group () undergoes hydrolysis in aqueous or biological systems, generating reactive intermediates:

-

Isothiocyanate (R N C S\text{R N C S}R N C S) : Formed via nucleophilic attack on the thione sulfur, releasing .

-

Dithiocarbamic acid (R NH CS SH\text{R NH CS SH}R NH CS SH) : Protonation of the thione group leads to ring opening .

These intermediates contribute to its antimicrobial and anticancer activities by interacting with cellular thiols or enzymes .

| Hydrolysis Product | Conditions | Biological Activity | References |

|---|---|---|---|

| Isothiocyanate | pH 7–8, 25°C | Anticancer, antimicrobial | |

| Dithiocarbamic acid | Acidic/neutral media | Leishmanicidal, antiviral |

Conformational Influence on Reactivity

The 1,3,5-thiadiazinane ring adopts an envelope conformation (N2 displaced by 0.68 Å from the plane), stabilizing the molecule via:

-

Intramolecular C–H⋯S hydrogen bonding between the thione sulfur and benzyl hydrogen .

-

C–H⋯π interactions between the isopropyl group and benzene ring .

These interactions reduce ring strain, making the compound less prone to spontaneous decomposition but reactive under basic or nucleophilic conditions .

Synthetic Modifications

While direct reactions of 3-benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione are sparsely documented, analogous derivatives undergo:

Esterification

Hydroxyalkyl substituents (e.g., 5-(2-hydroxyethyl)) react with acid chlorides (e.g., acetyl chloride) in pyridine to form esters :

Example : Conversion to 2-(5-isopropyl-6-thioxo-1,3,5-thiadiazin-3-yl)ethyl acetate (yield: 75–85%) .

Oxidation

Thione sulfur oxidizes to sulfoxide () or sulfone () using agents like or , though this remains theoretical for the parent compound.

Mechanistic Insights from DFT Studies

DFT calculations on similar thiadiazinanes suggest:

-

Cyclization pathways : Intermediate dithiocarbamates react with formaldehyde and amines via intramolecular nucleophilic substitution (rate-determining step: ) .

-

Hydrolysis activation : Water stabilizes transition states by acting as a proton shuttle .

Comparative Reactivity of Thiadiazinane Derivatives

Limitations and Research Gaps

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that thiadiazine derivatives exhibit significant antimicrobial activity. Studies have shown that 3-benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. This compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

There is emerging evidence suggesting that thiadiazine compounds can demonstrate cytotoxic effects against cancer cells. Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines. This potential makes it an interesting subject for further research in cancer therapeutics .

Agricultural Science

Insecticidal Applications

The compound has been evaluated for its insecticidal properties. It has shown effectiveness against various pests, making it a potential candidate for use in crop protection products. Regulatory assessments are necessary to determine its safety and environmental impact before commercial application .

Herbicide Development

Due to its structural characteristics, this compound could serve as a lead compound for developing new herbicides. The compound's ability to interfere with plant growth mechanisms could be exploited to create selective herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block in synthesizing novel polymers with enhanced properties. Its unique thiadiazine structure can contribute to improved thermal stability and mechanical strength in polymer matrices .

Nanocomposite Development

Research into nanocomposites incorporating thiadiazine derivatives is ongoing. The addition of this compound into nanomaterials may enhance their electrical and thermal conductivity, making them suitable for applications in electronics and energy storage devices .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, disrupting essential biochemical processes within cells .

Comparaison Avec Des Composés Similaires

- 3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione

- 2H-1,3,5-Thiadiazine-2-thione, 3-benzyl-5-isopropyl-

Comparison: 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other thiadiazine derivatives, it exhibits enhanced antimicrobial activity and stability .

Activité Biologique

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, particularly focusing on anticancer, anti-inflammatory, antibacterial, and antifungal activities.

- Molecular Formula : C13H18N2S2

- Molecular Weight : 266.42 g/mol

- CAS Number : 93429-24-4

The compound features a thiadiazinane ring structure that is known for its pharmacological relevance. The presence of the thione group (C=S) is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate which subsequently cyclizes to yield the thiadiazinane structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazinane-2-thione exhibit notable cytotoxic effects against various cancer cell lines. In particular:

- HeLa Cells : The compound showed significant cytotoxicity with IC50 values indicating potent activity against cervical cancer cells. In studies, it was found that certain derivatives had IC50 values lower than 4 µM, suggesting strong anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | <4 |

| Other derivatives | HT-29 | Moderate |

| Other derivatives | HepG2 | Low activity |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through nitric oxide (NO) inhibition assays. Compounds from this class exhibited IC50 values ranging from <0.4 to 14.9 µM against NO production, indicating their potential as anti-inflammatory agents .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of thiadiazinane derivatives have been extensively studied:

- Antibacterial : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of simple alkyl groups enhances antibacterial properties.

- Antifungal : It demonstrated activity against fungal pathogens such as Candida albicans and Aspergillus flavus, with some derivatives exhibiting comparable efficacy to standard antifungal agents .

| Activity Type | Pathogen/Cell Line | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective |

| Antibacterial | Escherichia coli | Moderate |

| Antifungal | Candida albicans | Effective |

| Antifungal | Aspergillus flavus | Moderate |

Case Studies

Several studies have highlighted the pharmacological potential of thiadiazinane derivatives:

- Study on HeLa Cells : A recent study evaluated various substituted thiadiazinanes for their anticancer properties. The results indicated that structural modifications significantly enhanced cytotoxicity against HeLa cells .

- Anti-inflammatory Evaluation : Another research focused on NO inhibition by these compounds demonstrated promising results in reducing inflammation markers in vitro .

Propriétés

IUPAC Name |

3-benzyl-5-propan-2-yl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S2/c1-11(2)15-9-14(13(16)17-10-15)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAZWQQECWZDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CN(C(=S)SC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239424 | |

| Record name | 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93429-24-4 | |

| Record name | 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093429244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-5-ISOPROPYL-1,3,5-THIADIAZINANE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JC4A352T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.